7-O-ethyl-morroniside
Overview
Description
7-O-ethyl-morroniside is an iridoid glycoside derived from the fruit of Cornus officinalis, a traditional medicinal plant used in China. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of kidney diseases, including diabetic nephropathy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 7-O-ethyl-morroniside involves the ethylation of morroniside. The optimal preparation process includes parameters such as dissolution methods, reaction pH values, and heating temperatures . The synthesis typically involves the use of ethanol as a solvent and an ethylating agent under controlled conditions to ensure high purity and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of morroniside from Cornus officinalis, followed by its ethylation. The reaction conditions are optimized to maximize yield and purity while minimizing impurities .
Chemical Reactions Analysis
Types of Reactions: 7-O-ethyl-morroniside undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the iridoid glycoside.
Reduction: Reduction reactions can alter the glycosidic bonds or other functional groups.
Substitution: Ethylation itself is a substitution reaction where an ethyl group replaces a hydrogen atom on the morroniside molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Ethanol and ethyl iodide are used for ethylation reactions.
Major Products: The primary product of these reactions is this compound, with potential by-products depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7-O-ethyl-morroniside has a wide range of scientific research applications:
Chemistry: It is used as a biochemical reagent in the synthesis and modification of nucleic acids.
Biology: The compound is studied for its role in cellular processes and its potential as a biochemical marker.
Medicine: this compound is investigated for its therapeutic effects on kidney diseases, including diabetic nephropathy.
Mechanism of Action
The mechanism of action of 7-O-ethyl-morroniside involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Morroniside: The parent compound from which 7-O-ethyl-morroniside is derived.
Loganin: Another iridoid glycoside with similar therapeutic properties.
Loganic Acid: A derivative of loganin with potential health benefits.
Uniqueness: this compound is unique due to its ethyl group, which enhances its bioactivity and therapeutic potential compared to its parent compound, morroniside . This modification allows for improved efficacy in inhibiting α-glucosidase and managing metabolic disorders .
Biological Activity
7-O-ethyl-morroniside is an iridoid glycoside derived from the Cornus species, particularly noted for its diverse biological activities. This compound has garnered attention due to its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.
Chemical Structure
The chemical formula of this compound is with a molecular weight of 421.1710 g/mol. Its structure features an ethyl group at the 7-position of the morroniside backbone, which is crucial for its biological activity.
1. Anti-inflammatory Activity
Research indicates that this compound exhibits potent anti-inflammatory effects . It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. For instance, studies have demonstrated its ability to decrease levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced inflammation models in vitro and in vivo .
2. Antioxidant Properties
The compound displays significant antioxidant activity , which is crucial for protecting cells from oxidative stress. In vitro assays such as the DPPH radical scavenging test and ABTS assay have shown that this compound effectively reduces free radicals, thereby mitigating oxidative damage .
3. Anticancer Effects
This compound has demonstrated cytotoxic effects against various cancer cell lines . The following table summarizes its activity against different cancer types:
Cancer Type | Cell Line | IC50 (µg/mL) |
---|---|---|
Breast Cancer | MCF-7 | 7.4 |
Liver Cancer | HepG2 | 11.7 |
Lung Cancer | A549 | 17.9 |
Colon Cancer | HT-29 | 3.1 |
Osteosarcoma | MG-63 | 3.5 |
Leukemia | K562 | 12.7 |
These findings suggest that the compound could be a promising candidate for further development in cancer therapy .
4. Antidiabetic Effects
In diabetic models, particularly using streptozotocin (STZ)-induced mice, this compound has shown to lower blood glucose levels significantly and improve insulin sensitivity. It also exhibits α-glucosidase inhibitory activity, which helps in managing postprandial blood glucose spikes .
5. Neuroprotective Effects
Emerging studies suggest that this compound may offer neuroprotective benefits, potentially aiding in conditions such as Alzheimer's disease by reducing neuroinflammation and oxidative stress .
Case Study 1: Anti-inflammatory Effects in Animal Models
In a study involving LPS-induced mice, administration of this compound resulted in a significant reduction of inflammatory markers and improved survival rates compared to control groups. Histological examinations revealed decreased infiltration of inflammatory cells in treated animals .
Case Study 2: Anticancer Activity Evaluation
A series of experiments were conducted on various cancer cell lines where this compound was administered at different concentrations. The results indicated a dose-dependent cytotoxic effect, particularly potent against colon cancer cells (HT-29), suggesting its potential as a chemotherapeutic agent .
Properties
IUPAC Name |
methyl 3-ethoxy-1-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O11/c1-4-26-12-5-9-10(17(24)25-3)7-27-18(13(9)8(2)28-12)30-19-16(23)15(22)14(21)11(6-20)29-19/h7-9,11-16,18-23H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKFOLIBBQDADK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC2C(C(O1)C)C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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